molecular formula C10H16N2O2 B13053118 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine

1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13053118
M. Wt: 196.25 g/mol
InChI Key: IOHBRPOFEVVLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under basic conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol . Another method involves the electrocatalytic 1,2-diamination of alkenes using stable sulfamides as amino donors . These methods are advantageous due to their mild reaction conditions, high yields, and suitability for industrial production.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3

InChI Key

IOHBRPOFEVVLBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.